molecular formula C15H16BNO3 B1519929 (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 874460-01-2

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No. B1519929
CAS RN: 874460-01-2
M. Wt: 269.11 g/mol
InChI Key: SZEATPHXIPBXGU-UHFFFAOYSA-N
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Description

“(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874460-01-2 . It has a molecular weight of 269.11 and its IUPAC name is 3-{[benzyl(methyl)amino]carbonyl}phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is C15H16BNO3 . The compound is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

Boronic acids, such as “(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 524.0±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.9±0.4 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic molecules, pharmaceuticals, and polymers.

Carbohydrate Sensing

The boronic acid moiety can form reversible covalent complexes with diols and polyols, making it an excellent receptor for carbohydrate sensing . This property is utilized in the development of sensors that can detect glucose levels in biological fluids, which is crucial for diabetes management.

Antimicrobial Agents

Research has shown that boronic acids can act as antimicrobial agents . They can inhibit the growth of bacteria by interfering with their metabolic processes. This makes them potential candidates for developing new antibiotics, especially in the fight against antibiotic-resistant strains.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases, enzymes that play a role in various physiological processesEnzyme inhibition by boronic acids can be leveraged to study biochemical pathways and develop therapeutic agents for conditions like cancer and inflammatory diseases .

Neutron Capture Therapy for Cancer

Boron compounds are used in neutron capture therapy (BNCT), a targeted cancer treatment. When boron-10 is irradiated with neutrons, it captures them and undergoes fission, releasing alpha particles that kill cancer cells. Boronic acids, due to their ability to bind to cell surfaces, can be used to deliver boron-10 to tumor cells .

Transmembrane Transport

The unique properties of boronic acids enable them to facilitate the transmembrane transport of biomolecules . This application is significant in drug delivery systems, where boronic acids can help transport therapeutic agents across cell membranes.

Bioconjugation and Labeling

Boronic acids can be used for the bioconjugation and labeling of proteins and other biomolecules . This is particularly useful in the field of biochemistry for tracking and studying the behavior of proteins within cells.

Development of Controlled Drug Delivery Polymers

The reversible binding of boronic acids with diols can be exploited in the development of controlled drug delivery polymers . These polymers can respond to stimuli such as glucose concentration, making them ideal for insulin delivery in response to fluctuating blood sugar levels.

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours of “(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[3-[benzyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)16(19)20/h2-10,19-20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEATPHXIPBXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657057
Record name {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

CAS RN

874460-01-2
Record name {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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